

Pharmacokinetic and pharmacodynamic assays for SGR-1505

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Compound of Interest

Compound Name: SGR-1505

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Application Notes and Protocols for SGR-1505

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of **SGR-1505**, a potent, orally available, allosteric inhibitor of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). **SGR-1505** is currently in clinical development for the treatment of relapsed or refractory B-cell malignancies[1]. MALT1 is a critical mediator of the NF-κB signaling pathway, which is a key driver in various B-cell lymphomas[1][2].

Pharmacokinetic Assays

The pharmacokinetic profile of **SGR-1505** has been characterized in preclinical species and is currently being evaluated in a Phase 1 clinical trial (NCT05544019)[3][4]. The primary objective of pharmacokinetic analysis is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of **SGR-1505**.

Table 1: Preclinical Pharmacokinetic Parameters of SGR-1505[3]

Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Half-life (h)	Oral Bioavailability (%)
Mouse	9.4	1.2	1.6	57
Rat	3.8	0.98	3.1	77
Dog	0.86	2.0	31	92
Cynomolgus Monkey	1.7	0.68	5.0	45

Protocol 1: Quantification of SGR-1505 in Plasma using LC-MS/MS

This protocol outlines the procedure for quantifying **SGR-1505** concentrations in plasma samples, a key component of pharmacokinetic assessment in both preclinical and clinical studies[4].

Objective: To determine the concentration of **SGR-1505** in plasma to calculate pharmacokinetic parameters such as C_{max}, t_{max}, and AUC[4].

Materials:

- Plasma samples (from preclinical species or human subjects)
- **SGR-1505** analytical standard
- Internal standard (IS) (e.g., a structurally similar molecule not present in the sample)
- Acetonitrile (ACN)
- Formic acid (FA)
- Water, LC-MS grade
- 96-well plates

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Sample Preparation (Protein Precipitation):

1. Thaw plasma samples on ice.
2. To 50 μ L of each plasma sample, standard, and quality control (QC) sample in a 96-well plate, add 150 μ L of ACN containing the internal standard.
3. Vortex the plate for 5 minutes to precipitate proteins.
4. Centrifuge the plate at 4000 rpm for 10 minutes.
5. Transfer the supernatant to a clean 96-well plate for analysis.

- LC-MS/MS Analysis:

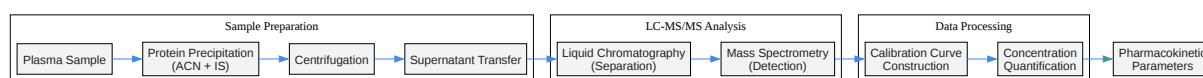
1. Liquid Chromatography (LC) Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% FA in water
- Mobile Phase B: 0.1% FA in ACN
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Gradient: A suitable gradient to separate **SGR-1505** from endogenous plasma components.

2. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+)

- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for **SGR-1505** and the internal standard. These transitions should be optimized based on the specific mass of **SGR-1505**.
- Data Analysis:
 1. Construct a calibration curve by plotting the peak area ratio of **SGR-1505** to the internal standard against the nominal concentration of the standards.
 2. Use a linear regression model to fit the calibration curve.
 3. Determine the concentration of **SGR-1505** in the unknown samples by interpolating their peak area ratios from the calibration curve.

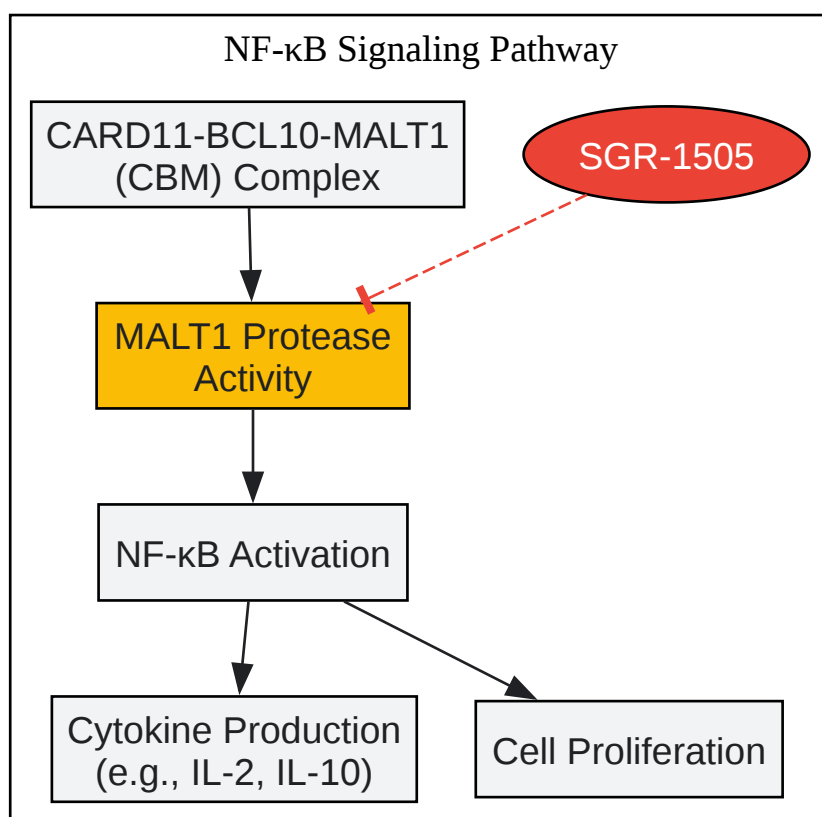


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Caption: Workflow for LC-MS/MS-based pharmacokinetic analysis of **SGR-1505**.

Pharmacodynamic Assays

Pharmacodynamic assays are crucial for understanding the biological effects of **SGR-1505** and confirming its mechanism of action. **SGR-1505** is an allosteric inhibitor of MALT1 protease, which plays a key role in the NF- κ B signaling pathway[3][5].



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Caption: Simplified signaling pathway of MALT1 and the inhibitory action of **SGR-1505**.

Table 2: Preclinical Pharmacodynamic Activity of SGR-1505[3]

Assay	Cell Line	IC50 (nM)
BCL10 Cleavage	OCI-LY10	22
IL-10 Secretion	OCI-LY10	36
Antiproliferative	OCI-LY10	71
Antiproliferative	REC-1	57

Protocol 2: Ex Vivo Cytokine Release Assay

This assay provides pharmacodynamic evidence of MALT1 inhibition by measuring the suppression of cytokine release in whole blood from subjects treated with **SGR-1505**[\[6\]](#). Inhibition of IL-2 is a key pharmacodynamic biomarker for target engagement[\[2\]](#).

Objective: To assess the pharmacodynamic activity of **SGR-1505** by measuring its effect on cytokine production in stimulated whole blood.

Materials:

- Freshly collected whole blood in sodium heparin tubes
- **SGR-1505** (for in vitro experiments if needed)
- T-cell stimulants (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
- RPMI-1640 medium
- ELISA or Luminex-based cytokine detection kit (e.g., for IL-2, IL-10)
- 96-well culture plates
- CO2 incubator

Procedure:

- Blood Collection and Stimulation:
 1. Collect whole blood from subjects at various time points after **SGR-1505** administration.
 2. Within 2 hours of collection, dilute the blood 1:1 with RPMI-1640 medium.
 3. Add 200 μ L of the diluted blood to each well of a 96-well plate.
 4. Add T-cell stimulants to the appropriate wells. Include unstimulated and vehicle controls.
 5. Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
- Plasma Separation:

1. After incubation, centrifuge the plate at 1500 rpm for 10 minutes.
 2. Carefully collect the supernatant (plasma) without disturbing the cell pellet.
- Cytokine Quantification:
 1. Quantify the concentration of cytokines (e.g., IL-2) in the collected plasma using a validated ELISA or Luminex assay according to the manufacturer's instructions.
 - Data Analysis:
 1. Calculate the percent inhibition of cytokine release for each post-dose sample relative to the pre-dose sample.
 2. A pharmacodynamic target of approximately 90% inhibition of IL-2 has been observed at doses of ≥ 150 mg QD[2].

Protocol 3: BCL10 Cleavage Assay (Western Blot)

This assay directly measures the inhibition of MALT1's proteolytic activity by assessing the cleavage of its substrate, BCL10[3].

Objective: To determine the potency of **SGR-1505** in inhibiting MALT1-mediated BCL10 cleavage in a cellular context.

Materials:

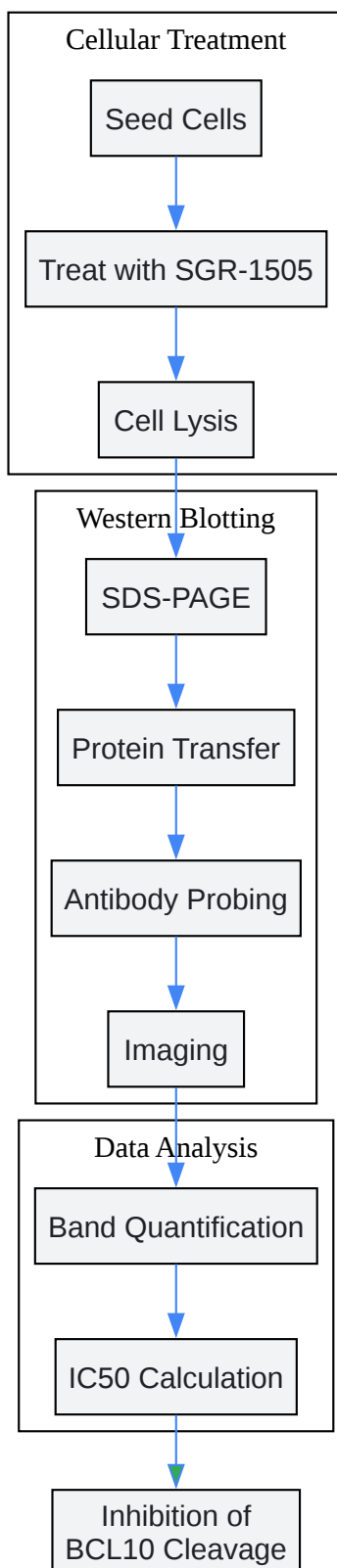
- B-cell lymphoma cell line (e.g., OCI-LY10)
- **SGR-1505**
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes

- Primary antibodies: anti-BCL10 (full-length and cleaved), anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting imaging system

Procedure:

- Cell Treatment:
 1. Seed OCI-LY10 cells in a 6-well plate and allow them to adhere overnight.
 2. Treat the cells with a serial dilution of **SGR-1505** for a specified time (e.g., 24 hours). Include a vehicle control.
- Protein Extraction:
 1. Lyse the cells with lysis buffer and collect the total protein lysate.
 2. Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 1. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
 2. Transfer the separated proteins to a membrane.
 3. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 4. Incubate the membrane with primary antibodies against BCL10 and GAPDH overnight at 4°C.
 5. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 6. Wash the membrane again and add the chemiluminescent substrate.

7. Capture the image using an imaging system.
- Data Analysis:
 1. Quantify the band intensities for full-length and cleaved BCL10.
 2. Normalize the BCL10 band intensities to the loading control (GAPDH).
 3. Calculate the IC50 value for the inhibition of BCL10 cleavage.



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Caption: Workflow for the BCL10 cleavage Western blot assay.

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